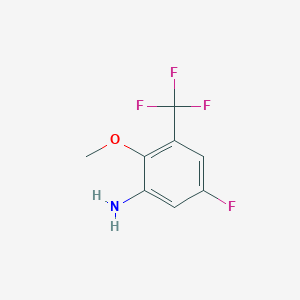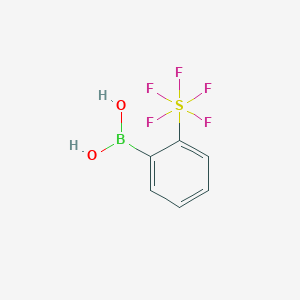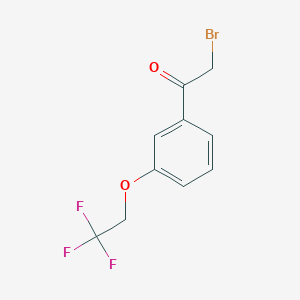
3-(2,2,2-Trifluoroethoxy)phenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethoxy)phenacyl bromide is an organic compound with the molecular formula C10H8BrF3O2 and a molecular weight of 297.07 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a phenacyl bromide moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 3-(2,2,2-Trifluoroethoxy)phenacyl bromide typically involves the reaction of 3-(2,2,2-trifluoroethoxy)acetophenone with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(2,2,2-Trifluoroethoxy)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include lithium dialkylamides, acids, and bases
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoroethoxy)phenacyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.
Wirkmechanismus
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)phenacyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom in the compound is highly reactive and can be easily replaced by nucleophiles, leading to the formation of new chemical bonds. The trifluoroethoxy group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
3-(2,2,2-Trifluoroethoxy)phenacyl bromide can be compared with other similar compounds, such as:
Phenacyl Bromide: Lacks the trifluoroethoxy group, making it less reactive and stable.
3-(2,2,2-Trifluoroethoxy)acetophenone: Similar structure but lacks the bromine atom, limiting its reactivity in substitution reactions.
2-Bromo-1-(3-(2,2,2-trifluoroethoxy)phenyl)ethanone: Another related compound with similar reactivity but different applications.
Eigenschaften
Molekularformel |
C10H8BrF3O2 |
|---|---|
Molekulargewicht |
297.07 g/mol |
IUPAC-Name |
2-bromo-1-[3-(2,2,2-trifluoroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H8BrF3O2/c11-5-9(15)7-2-1-3-8(4-7)16-6-10(12,13)14/h1-4H,5-6H2 |
InChI-Schlüssel |
KMFUDMSEIOGPGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


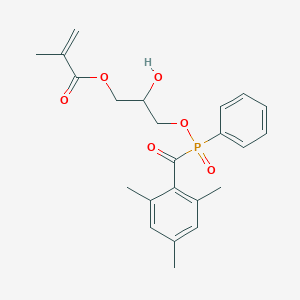
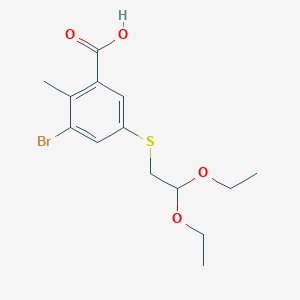

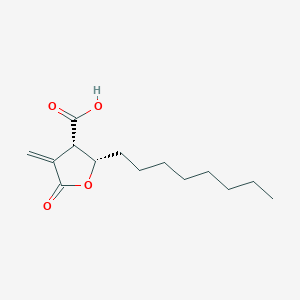
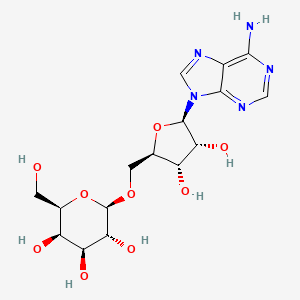
![9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone](/img/structure/B12856015.png)
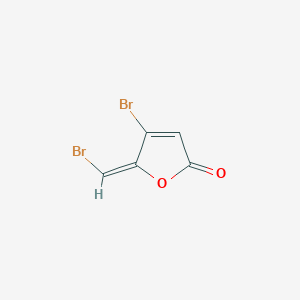
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12856032.png)
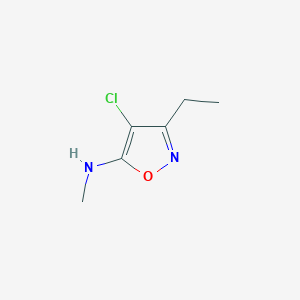


![tert-Butyl (3R)-3-[(2-methoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12856058.png)
